molecular formula C5H9F3O4SSi B040721 Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate CAS No. 120801-75-4

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Cat. No. B040721
CAS RN: 120801-75-4
M. Wt: 250.27 g/mol
InChI Key: XHVSCKNABCCCAC-UHFFFAOYSA-N
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Description

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluoroalkylation agent . It is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents .


Molecular Structure Analysis

The molecular formula of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is C5H9F3O4SSi . The molecular weight is 250.26 .


Chemical Reactions Analysis

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used in the preparation of difluorocyclopropenes and difluorocarbene reagents . It is a fluoroalkylation agent .


Physical And Chemical Properties Analysis

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has a boiling point of 156 °C . The density is 1.27 g/mL at 25 °C . The refractive index n20/D is 1.367 .

Scientific Research Applications

Fluoroalkylation Agent

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used as a fluoroalkylation agent . Fluoroalkylation is a type of chemical reaction where a fluorinated alkyl group is introduced into a molecule. This process is often used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Preparation of Difluorocyclopropenes

This compound is used as a reactant for the preparation of difluorocyclopropenes . Difluorocyclopropenes are a type of organic compound that contain a cyclopropene ring with two fluorine atoms. They are often used as building blocks in organic synthesis and have potential applications in medicinal chemistry and materials science.

Preparation of Difluorocarbene Reagents

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is also used for the preparation of difluorocarbene reagents . Difluorocarbenes are a type of carbene that contain two fluorine atoms. They are highly reactive species and are often used in organic synthesis for the introduction of difluoromethylene groups.

Trifluoromethylation of Alkyl Halides

While not directly related to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, its closely related compound, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, is a useful reagent for the trifluoromethylation of alkyl halides . This suggests that Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate may also have potential applications in this area.

Perfluoroalkylations for Aryl Iodides and Bromides

Similarly, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides . This again suggests that Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate may have similar applications.

Safety and Hazards

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is considered hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, also known as trimethylsilyl 2-(fluorosulfonyl)difluoroacetate, is primarily used as a fluoroalkylation agent . The primary targets of this compound are organic molecules that undergo fluoroalkylation reactions.

Mode of Action

This compound acts as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It interacts with its targets by donating its fluorine atoms, leading to the formation of new carbon-fluorine bonds in the target molecules .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of valuable organofluorine compounds . These compounds have wide applications in pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary result of the action of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is the formation of difluorocyclopropenes and difluorocarbene reagents . These compounds are valuable in various fields of chemistry due to their unique properties.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water , suggesting that it should be stored and used in a dry environment. Furthermore, it is a flammable and corrosive substance , indicating that it should be handled with care to ensure safety.

properties

IUPAC Name

trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVSCKNABCCCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380752
Record name Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

CAS RN

120801-75-4
Record name Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethylsilyl 2,2-difluoro-2-sulfoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under argon protection and at 0° C., trimethylsilyl chloride (11.5 g, 106 mmol) was added dropwise slowly into 2-(fluorosulphonyl)difluoroacetic acid (5 g, 28 mmol). Then the mixture was stirred over weekend at r.t. Then the solvent was removed to give 5.3 g crude product as a liquid.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in organic synthesis?

A1: TFDA serves as a highly effective precursor for generating difluorocarbene [, , , , ]. This reactive intermediate plays a crucial role in synthesizing a diverse range of organofluorine compounds, which are valuable in medicinal chemistry, materials science, and agrochemicals.

Q2: How does TFDA compare to other difluorocarbene sources in terms of reactivity?

A2: Research indicates that TFDA demonstrates reactivity comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) under specific high concentration and temperature conditions []. This similarity allows for efficient difluorocyclopropanation reactions even with less reactive substrates like n-butyl acrylate [].

Q3: What are the advantages of using catalysts like N-heterocyclic carbenes (NHCs) or proton sponges in conjunction with TFDA for difluorocarbene generation?

A3: Employing catalysts like NHCs [] or proton sponges [] alongside TFDA offers milder reaction conditions for difluorocarbene generation. This proves particularly beneficial when working with sensitive substrates that might degrade under harsher conditions.

Q4: Can you provide specific examples of how the difluorocarbene generated from TFDA is utilized in synthetic transformations?

A4: Difluorocarbene generated from TFDA facilitates various transformations, including:

  • Difluoromethylation of (thio)carbonyl compounds: This reaction produces valuable difluoromethyl (thio)ethers [].
  • Synthesis of fluorinated heterocycles: Reactions with thiophenes and thia/oxazoles lead to the formation of diverse fluorinated heterocyclic compounds [].
  • Difluorocyclopropanation of silyl dienol ethers: This reaction, often followed by a vinylcyclopropane-cyclopentene rearrangement, grants access to difluorinated cyclopentanones and cyclopentenones [, ].
  • Aryl Difluoromethyl Ether Synthesis: NHC-catalyzed difluorocarbene generation from TFDA enables the synthesis of enol difluoromethyl ethers from starting materials like cyclohexenones [].

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